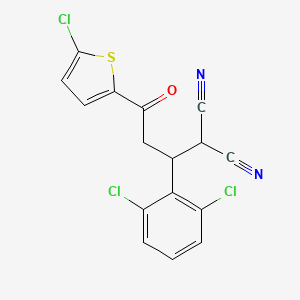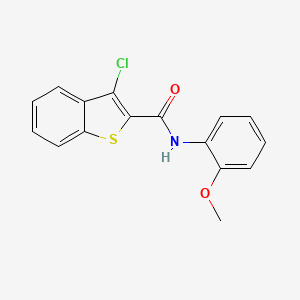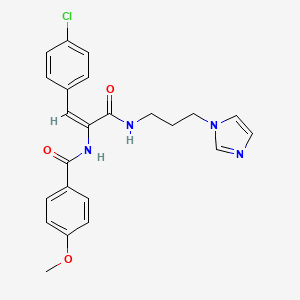
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile is a complex organic compound that features a combination of aromatic rings, nitrile groups, and a thienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl intermediate: This could involve the chlorination of thiophene to introduce the chloro substituent.
Coupling with the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction to attach the dichlorophenyl group to the thienyl intermediate.
Introduction of the malononitrile group: This could be achieved through a Knoevenagel condensation reaction, where malononitrile is reacted with the intermediate compound in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure optimal conditions.
Purification Techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or electronic materials.
Mécanisme D'action
The mechanism of action of 2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile: can be compared with other compounds that have similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which can impart unique chemical and physical properties. These properties might make it particularly useful in certain applications, such as in the design of new pharmaceuticals or advanced materials.
Propriétés
Numéro CAS |
302904-32-1 |
|---|---|
Formule moléculaire |
C16H9Cl3N2OS |
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
2-[3-(5-chlorothiophen-2-yl)-1-(2,6-dichlorophenyl)-3-oxopropyl]propanedinitrile |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-11-2-1-3-12(18)16(11)10(9(7-20)8-21)6-13(22)14-4-5-15(19)23-14/h1-5,9-10H,6H2 |
Clé InChI |
YTTANKTZJAJSFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(S2)Cl)C(C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988164.png)
![N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11988169.png)
![9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11988171.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)


![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11988184.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988197.png)

![2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-](/img/structure/B11988204.png)
![5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B11988206.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B11988217.png)
